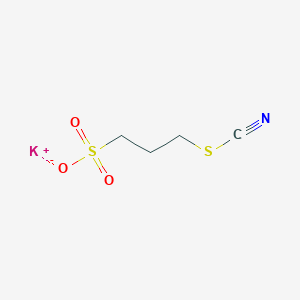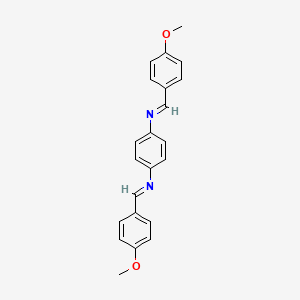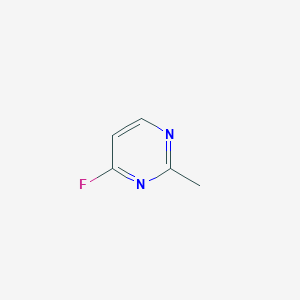
potassium 3-(cyanosulfanyl)propane-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 3-(cyanosulfanyl)propane-1-sulfonate is a chemical compound with the molecular formula C4H6KNO3S2 and a molecular weight of 219.33 g/mol . It is also known by its IUPAC name, potassium 3-thiocyanato-1-propanesulfonate . This compound is typically found in a powder form and is used in various scientific research applications due to its unique chemical properties .
Métodos De Preparación
The synthesis of potassium 3-(cyanosulfanyl)propane-1-sulfonate involves the reaction of 3-mercaptopropane-1-sulfonic acid with potassium cyanide under controlled conditions . The reaction is typically carried out in an aqueous medium at room temperature. The product is then purified through crystallization or other suitable methods to obtain a high-purity compound .
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity .
Análisis De Reacciones Químicas
Potassium 3-(cyanosulfanyl)propane-1-sulfonate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the cyanosulfanyl group to other functional groups, such as amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanosulfanyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Potassium 3-(cyanosulfanyl)propane-1-sulfonate is utilized in various scientific research fields, including:
Chemistry: It serves as a catalyst in organic synthesis and aids in the formation of complex molecules.
Biology: The compound exhibits potential antimicrobial properties, making it useful in biological studies.
Industry: It is used in the manufacturing of specialty chemicals and materials due to its unique reactivity.
Mecanismo De Acción
The mechanism of action of potassium 3-(cyanosulfanyl)propane-1-sulfonate involves its interaction with specific molecular targets and pathways. The cyanosulfanyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can result in antimicrobial effects or other biological activities.
Comparación Con Compuestos Similares
Potassium 3-(cyanosulfanyl)propane-1-sulfonate can be compared with similar compounds such as:
Potassium 3-sulfopropyl methacrylate: This compound has a similar sulfonate group but differs in its overall structure and reactivity.
Potassium 3-thiocyanato-1-propanesulfonate: This is another name for this compound, highlighting its thiocyanate group.
The uniqueness of this compound lies in its cyanosulfanyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
IUPAC Name |
potassium;3-thiocyanatopropane-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3S2.K/c5-4-9-2-1-3-10(6,7)8;/h1-3H2,(H,6,7,8);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGILMHHTOJDVTK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC#N)CS(=O)(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6KNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Hydroxy-N-(3-methylphenyl)tricyclo[3.3.1.13,7]decane-1-acetamide](/img/structure/B6612179.png)
![methyl 2-[(1-methoxy-1-oxopropan-2-yl)sulfanyl]propanoate](/img/structure/B6612193.png)

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid](/img/structure/B6612202.png)




